Ethyl 2,4-dicyano-2-methylbutanoate
Description
Ethyl 2,4-dicyano-2-methylbutanoate is a multifunctional ester featuring two cyano groups at positions 2 and 4 of the butanoate backbone, along with a methyl substituent at position 2. Its structure combines electron-withdrawing cyano groups and a sterically hindering methyl group, which influence its reactivity and physical properties.
Properties
CAS No. |
30378-23-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2,4-dicyano-2-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-8(12)9(2,7-11)5-4-6-10/h3-5H2,1-2H3 |
InChI Key |
SZOSZJGIWPIBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dicyano-2-methylbutanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dicyano-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Thermal Stability: The analog’s high flash point (208.6°C) suggests thermal robustness, a trait likely shared by the target compound due to similar ester and cyano functionalities .
- Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
